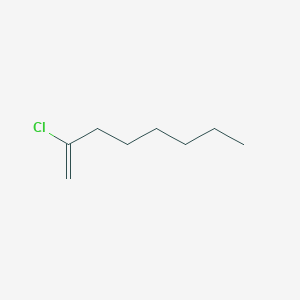

2-Chloro-1-octene

Vue d'ensemble

Description

2-Chloro-1-octene is an organic compound that belongs to the class of alkenes . It has a molecular formula of C8H15Cl . The compound is an alkene, meaning it contains a carbon-carbon double bond .

Synthesis Analysis

The synthesis of 2-Chloro-1-octene can be achieved through a series of reactions. For instance, a reaction involving allylmagnesium bromide and 1-bromo-3-chloropropane can yield 6-Chloro-1-hexene . A similar reaction with 1-bromo-5-chloropentane can produce 8-Chloro-1-octene .Molecular Structure Analysis

The molecular structure of 2-Chloro-1-octene can be determined by its molecular formula, C8H15Cl . The compound contains a carbon-carbon double bond, which is a characteristic feature of alkenes .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-1-octene can be analyzed based on its structure. As an alkene, it can undergo reactions such as allylic substitution and E2 elimination .Applications De Recherche Scientifique

Liquid Phase Chlorination of Olefins with Cupric Chloride : This study by Koyano and Watanabe (1971) investigates the chlorination of 1-octene using cupric chloride in methanol, leading to the production of different chlorinated compounds like 1,2-dichlorooctane and 1-chloro-2-methoxyoctane. They found that the addition of lithium chloride increases the yield of 1,2-dichlorooctane, indicating a potential application in selective chlorination processes (Koyano & Watanabe, 1971).

Hydroboration of Alkenes : Morrill et al. (2002) explored the hydroboration of 1-octene in the presence of rhodium trichloride, resulting in various octanol products. This research shows the potential of using 1-octene in hydroboration reactions to produce alcohols with unique regioselectivity, highlighting another application in synthetic chemistry (Morrill et al., 2002).

Gas-Liquid-Liquid Reaction Engineering : A study by Purwanto and Delmas (1995) on hydroformylation of 1-octene using a water-soluble rhodium complex catalyst suggests the use of 1-octene in two-phase systems for hydroformylation processes. This process produces aldehydes, indicating its applicability in the synthesis of various organic compounds (Purwanto & Delmas, 1995).

Dehydrogenative Aromatization of 1-Octene : Wei et al. (2021) studied the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts. This research reveals the potential use of 1-octene in the formation of aromatic compounds, important in petrochemical and pharmaceutical industries (Wei et al., 2021).

Ethylene Tetramerization : Bollmann et al. (2004) reported a method for producing 1-octene through the ethylene tetramerization reaction using a chromium-based catalyst system. This indicates the application of 1-octene in polymer production, particularly in creating linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).

Safety And Hazards

The safety data sheet for 1-Octene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and avoid release to the environment .

Propriétés

IUPAC Name |

2-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREXOLHXOCLFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502386 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-octene | |

CAS RN |

31283-43-9 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)